molecular formula C12H20N2O2 B2576929 ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate CAS No. 107427-20-3

ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate

Cat. No.: B2576929
CAS No.: 107427-20-3
M. Wt: 224.304
InChI Key: QLBKKPUDARBVGB-UHFFFAOYSA-N
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Description

Ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate is a synthetic compound that features a piperidine ring, a butynyl chain, and a carbamate group

Scientific Research Applications

Ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or mechanical properties.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Butynyl Chain: The butynyl chain is introduced via alkylation reactions, often using alkynyl halides.

    Formation of the Carbamate Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted piperidine or carbamate derivatives.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-ylmethanol share structural similarities with ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate.

    Carbamate Derivatives: Compounds like ethyl carbamate and methyl N-(piperidin-4-yl)carbamate are structurally related.

Uniqueness

This compound is unique due to the presence of both a piperidine ring and a butynyl chain, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl N-(4-piperidin-1-ylbut-2-ynyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-2-16-12(15)13-8-4-7-11-14-9-5-3-6-10-14/h2-3,5-6,8-11H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBKKPUDARBVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC#CCN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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